molecular formula C13H15NO3S B1403775 4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3h)-yl)pentanoic acid CAS No. 1539497-03-4

4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3h)-yl)pentanoic acid

Cat. No. B1403775
CAS RN: 1539497-03-4
M. Wt: 265.33 g/mol
InChI Key: WTOCONRTVKSQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3h)-yl)pentanoic acid (MOBT) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the benzisothiazol family and is a colorless solid with a molecular weight of 253.3 g/mol. MOBT has been used in a number of biochemical and physiological studies due to its ability to interact with various biological molecules.

Scientific Research Applications

Enzyme Inhibition

A significant application of derivatives of 1,2-Benzisothiazol-3-one 1,1-dioxide, a closely related compound to 4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3h)-yl)pentanoic acid, is in enzyme inhibition. These compounds have been found to be potent inhibitors of human mast cell tryptase, with some derivatives showing high selectivity for tryptase over other enzymes like elastase and trypsin (Combrink et al., 1998).

Antiretroviral Agents

Another application is in the development of antiretroviral agents. Processes have been developed for preparing compounds that denature the HIV-1 nucleocapsid protein (NCp7), where the intermediacy of certain benzisothiazol derivatives plays a key role in the production of these pharmaceutical agents (Fiore et al., 1998).

Crystal Structure Analysis

In crystallography, compounds such as N-saccharinpentanoic acid monohydrate, structurally related to this compound, demonstrate significant interactions involving hydrogen bonds to form stable structures. These studies aid in understanding molecular interactions and structural stability (Feeder & Jones, 1996).

Synthesis of Radioactive Compounds

The synthesis of radiolabeled compounds for potential anti-HIV applications also involves benzisothiazol derivatives. These synthesized compounds can play a crucial role in studying the behavior of drugs within biological systems (Woo et al., 1999).

Pharmacological Properties

Derivatives of 1,2-Benzisothiazol have been explored for their pharmacological properties, particularly anti-inflammatory, analgesic, and antipyretic activities. This showcases the potential of these compounds in developing new therapeutic agents (Bordi et al., 1992).

Food and Organism Studies

Studies involving Methylglyoxal, a compound related to this compound, have been conducted to understand its presence and effects in food and living organisms. This research contributes to understanding the metabolic processes and potential health implications of such compounds (Nemet et al., 2006).

properties

IUPAC Name

4-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-8(2)7-10(13(16)17)14-12(15)9-5-3-4-6-11(9)18-14/h3-6,8,10H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOCONRTVKSQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3h)-yl)pentanoic acid
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4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3h)-yl)pentanoic acid

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